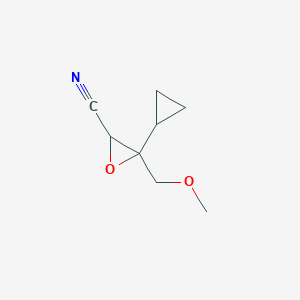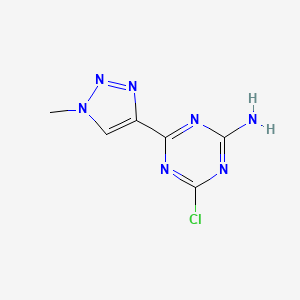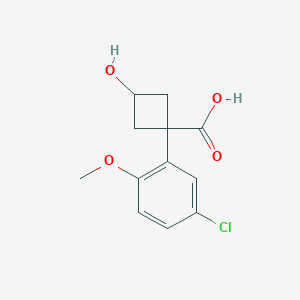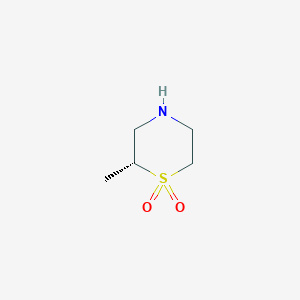
3-(3-Bromo-2,2-dimethylpropyl)furan
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Bromo-2,2-dimethylpropyl)furan is an organic compound with the molecular formula C₉H₁₃BrO and a molecular weight of 217.1 g/mol . It is a furan derivative, characterized by a furan ring substituted with a 3-bromo-2,2-dimethylpropyl group. This compound is primarily used in research and development settings, particularly in the fields of organic synthesis and medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-2,2-dimethylpropyl)furan typically involves the bromination of a suitable precursor. One common method is the radical bromination of the methyl group of a furan derivative using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) in a solvent like carbon tetrachloride (CCl₄) under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and disposal of hazardous materials.
化学反応の分析
Types of Reactions
3-(3-Bromo-2,2-dimethylpropyl)furan can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or alkanes.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Formation of furanones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
科学的研究の応用
3-(3-Bromo-2,2-dimethylpropyl)furan has several applications in scientific research:
作用機序
The mechanism of action of 3-(3-Bromo-2,2-dimethylpropyl)furan depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved can vary based on the specific context of its use .
類似化合物との比較
Similar Compounds
2-(3-Bromo-2,2-dimethylpropyl)furan: A positional isomer with similar chemical properties.
3-(3-Bromo-2,2-dimethylpropyl)thiophene: A thiophene analog with a sulfur atom in place of the oxygen in the furan ring.
3-(3-Bromo-2,2-dimethylpropyl)pyrrole: A pyrrole analog with a nitrogen atom in place of the oxygen in the furan ring.
Uniqueness
3-(3-Bromo-2,2-dimethylpropyl)furan is unique due to its specific substitution pattern on the furan ring, which can influence its reactivity and biological activity. The presence of the bromine atom allows for further functionalization, making it a versatile intermediate in organic synthesis .
特性
分子式 |
C9H13BrO |
|---|---|
分子量 |
217.10 g/mol |
IUPAC名 |
3-(3-bromo-2,2-dimethylpropyl)furan |
InChI |
InChI=1S/C9H13BrO/c1-9(2,7-10)5-8-3-4-11-6-8/h3-4,6H,5,7H2,1-2H3 |
InChIキー |
IHCGDRODBVYWPX-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CC1=COC=C1)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


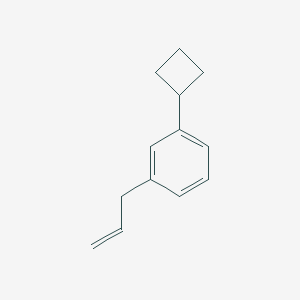
![7-(Aminomethyl)-4-ethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one](/img/structure/B13184233.png)
![1-[(3-Hydroxypyrrolidin-3-yl)methyl]-3-(propan-2-yl)urea](/img/structure/B13184240.png)
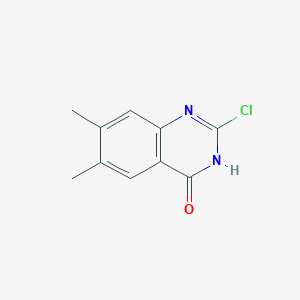

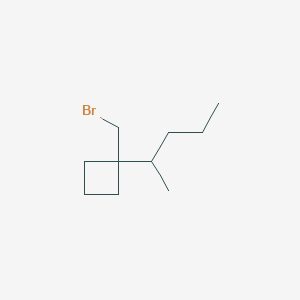
![1-{[2-(Furan-2-yl)-1,3-thiazol-4-yl]methyl}piperazine](/img/structure/B13184265.png)

